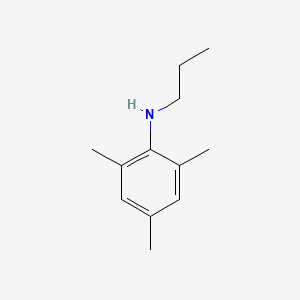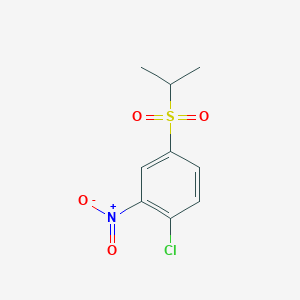
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene
概要
説明
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C9H10ClNO4S and its molecular weight is 263.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Interactions and Derivative Formation
1-Chloro-4-nitrobenzene, a related compound, is used in chemical reactions such as the replacement of the chlorine atom by specific groups. For example, the chlorine atom in 1-chloro-2-cyano-4-nitrobenzene can be replaced by OCH2. CH2OH and OCH2. CHOH. CH2OH groups, respectively, by treatment with sodium glycolate and sodium glycerolate (Blanksma & Fohr, 2010).
Isotopic Abundance Analysis
The isotopic abundance ratios of 1-Chloro-3-nitrobenzene (3-CNB), a compound similar to 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, are studied in the field of biofield energy treatment. The study focused on the impact of biofield energy treatment on the isotopic abundance ratios in 3-CNB, showing significant increases in isotopic abundance ratios, suggesting potential altered physicochemical, thermal properties, and reaction rates (Trivedi et al., 2016).
Microbial Degradation
A bacterial strain, Pseudomonas acidovorans XII, utilizes 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy, indicating its role in microbial degradation. This strain can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol under anaerobic conditions, demonstrating the compound's biodegradability and potential environmental applications (Shah, 2014).
Catalytic Synthesis
The catalytic synthesis of derivatives like 1,2-Dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene has been explored. Optimal reaction conditions were identified in a specially designed tower reactor, yielding a higher output than traditional flask reactors, indicating its utility in industrial chemical synthesis (Hui-ping, 2005).
Adsorption Studies
The adsorption of 1-chloro-4-nitrobenzene on carbon nanofibers has been studied, showing high efficiency removal of the compound under specific conditions. This research suggests applications in environmental cleanup and pollution control (Mehrizad & Gharbani, 2016).
Electrochemical Sensing
Developments in electrochemical sensing for 1-chloro-4-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids have been made. This sensor shows high sensitivity and specificity for detecting 1-chloro-4-nitrobenzene, indicating its potential in environmental monitoring and safety assessments (Kingsford et al., 2018).
作用機序
Target of Action
It is known that the compound is used in the synthesis of ibuprofen , a popular non-steroidal anti-inflammatory drug (NSAID). Therefore, it can be inferred that the compound indirectly targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, which are the primary targets of Ibuprofen.
Mode of Action
The compound’s mode of action involves its use as a building block in the synthesis of Ibuprofen . The electrocarboxylation of organic halides, such as 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene, is a widely used approach for valorising CO2 . This process involves the reduction of the organic halide to an organic radical, which then converts to an anion through a second reduction electron transfer .
Result of Action
Its role in the synthesis of ibuprofen suggests that it indirectly contributes to the anti-inflammatory and analgesic effects of this drug .
Action Environment
The action of this compound is influenced by environmental factors in the context of its use in electrocarboxylation reactions . The determination of the reduction peak potential values of the compound in several electrolytes and with different cathodes makes it possible to evaluate the most “energetically” favourable conditions for performing the electrocarboxylation reaction .
特性
IUPAC Name |
1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLFSCBPCABKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634954 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-51-6 | |
| Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)
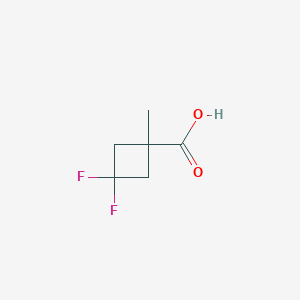


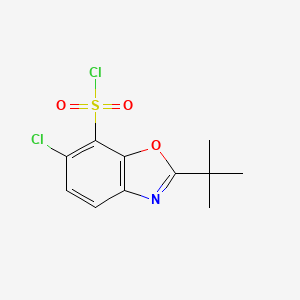



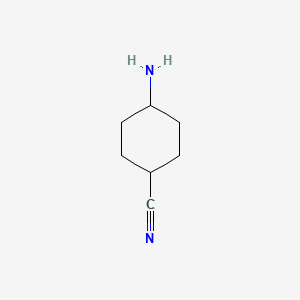
![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)
![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)
